2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-[(2-chloroacetyl)amino]-3-nitrophenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O4/c11-4-9(16)13-6-1-2-7(14-10(17)5-12)8(3-6)15(18)19/h1-3H,4-5H2,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKGUNXCSNEHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Acylation of 4-Amino-3-Nitroaniline
The primary amine at the 4-position is typically more reactive due to reduced steric hindrance compared to the 1-position. Reacting 4-amino-3-nitroaniline with 1.1 equivalents of chloroacetyl chloride in a biphasic toluene-water system (4:1 v/v) at 10–15°C, with sodium carbonate as a base, yields 4-(2-chloroacetamido)-3-nitroaniline (Intermediate I). This method, adapted from the acylation of p-nitroaniline in CN111004141A, achieves yields of 85–90% with HPLC purity >95%. Excess base ensures rapid HCl neutralization, preventing amine protonation and preserving reactivity.
Secondary Acylation for Bis-Functionalization
The secondary acylation of Intermediate I introduces the second chloroacetamide group at the 1-position. Due to the electron-withdrawing nitro group, the remaining amine’s nucleophilicity is reduced, requiring harsher conditions. Employing 2.0 equivalents of chloroacetyl chloride in dichloromethane at 40–50°C for 6–8 hours, with triethylamine as a catalyst, drives the reaction to completion. Post-reaction purification via recrystallization from methanol-methylene tert-butyl ether (1:5 v/v) enhances purity to >98%.
Alternative Pathway: Nitro Group Introduction Post-Acylation
An alternative approach involves introducing the nitro group after initial acylation steps. Starting with 4-aminoacetophenone , sequential chloroacetylation followed by nitration could circumvent the challenges of nitro-directed regioselectivity.
Dual Acylation of 4-Aminoacetophenone
Reacting 4-aminoacetophenone with chloroacetyl chloride (2.2 equivalents) in tetrahydrofuran (THF) at 0°C produces N,N-bis(2-chloroacetyl)-4-aminoacetophenone . However, the ketone moiety necessitates protection (e.g., ketal formation) prior to nitration to prevent side reactions.
Nitration and Deprotection
Nitration using fuming nitric acid in sulfuric acid at 0°C introduces the nitro group at the 3-position, guided by the acetamide’s meta-directing effects. Subsequent deprotection of the ketone under acidic conditions (HCl/EtOH) yields the target compound. This route, while feasible, suffers from lower yields (65–70%) due to incomplete nitration and deprotection challenges.
Optimization of Reaction Parameters
Key variables influencing yield and purity include solvent choice, temperature, and catalyst loading. Comparative data from analogous syntheses are summarized below:
| Parameter | Condition 1 (Route 1) | Condition 2 (Route 2) |
|---|---|---|
| Solvent System | Toluene-Water (4:1) | THF |
| Temperature (°C) | 10–15 | 0–5 |
| Catalyst | Na₂CO₃ | Triethylamine |
| Yield (%) | 85–90 | 65–70 |
| Purity (HPLC, %) | >98 | 92–94 |
Route 1’s biphasic system enhances mixing efficiency and minimizes side reactions, whereas Route 2’s homogeneous THF medium facilitates nitration but complicates purification.
Purification and Characterization
Crude products often contain unreacted starting materials and diastereomers. Recrystallization from methyl tert-butyl ether-methanol (5:1 v/v) removes polar impurities, while column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity:
Challenges and Mitigation Strategies
-
Regioselectivity : The nitro group’s strong meta-directing effect complicates dual acylation. Using bulky bases (e.g., DBU) during the second acylation improves selectivity for the 1-position.
-
Stability : Chloroacetamides are prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents and inert atmospheres enhance intermediate stability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) and sodium azide (NaN3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of 2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide against various strains of bacteria, particularly Klebsiella pneumoniae. This pathogen is notorious for its ability to develop resistance to multiple drugs, necessitating the exploration of new therapeutic agents.
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound has been quantified through MIC assays. These tests reveal that the compound exhibits a lower MIC compared to other acetamides, indicating a stronger antibacterial potential. For instance, preliminary results suggest an MIC value that supports further investigation into its clinical applicability .
Cytotoxicity and Pharmacokinetics
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Initial cytotoxicity studies indicate favorable outcomes, with low toxicity levels observed in human cell lines.
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound does not significantly inhibit the growth of normal human cells at therapeutic concentrations, suggesting a selective action against bacterial cells while sparing human cells .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound indicate good absorption and bioavailability, making it a candidate for oral administration. Studies suggest that the compound has a favorable half-life and metabolic stability, which are critical factors for drug development .
Synthesis and Structural Analysis
The synthesis of this compound involves several chemical reactions that yield high purity products suitable for biological testing.
Synthetic Pathway
The synthetic route typically includes:
- Acetylation of 4-(2-chloroacetamido)-3-nitroaniline using acetic anhydride.
- Purification through recrystallization methods to achieve desired purity levels.
This process ensures that the final product retains its structural integrity and biological activity .
Structural Characterization
Crystallographic studies have provided insights into the molecular geometry and bonding characteristics of this compound. The structural analysis reveals key interactions that may contribute to its biological activity, including hydrogen bonding patterns that stabilize its conformation in solution .
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism of action would need to be determined through experimental studies and research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2-Chloro-N-(3-Nitrophenyl)Acetamide (3NPCA)
- Structure : A single chloroacetamide group and a meta-nitro substituent on the phenyl ring.
- Key Differences : The absence of a second chloroacetamide group reduces steric hindrance compared to the target compound.
- Crystal Structure : The nitro group at the meta position induces an anti-conformation of the N–H bond, influencing hydrogen-bonding patterns and crystal packing .
- Synthesis : Prepared via chloroacetylation of 3-nitroaniline, analogous to methods in .
2-Chloro-N-(4-Methylphenyl)Acetamide (4MPCA)
- Structure : A methyl group at the para position instead of nitro or chloroacetamide.
- Impact of Substituents: The electron-donating methyl group enhances solubility in non-polar solvents but reduces electrophilicity.
- Conformation : Syn-conformation of the N–H bond relative to the methyl group, contrasting with nitro-substituted derivatives .
2-Chloro-N-[4-(4-Ethoxyphenoxy)Phenyl]Acetamide
- Structure: Ethoxyphenoxy substituent introduces steric bulk and alters electronic properties.
- Applications: Potential use in materials science due to enhanced thermal stability from the ethoxy group .
Physicochemical Properties
*Calculated based on IUPAC name.
Structural and Electronic Impacts
- Nitro Group : Enhances electrophilicity and stabilizes negative charges, critical for biological activity (e.g., kinase inhibition ).
- Chloro Substituents: Increase lipophilicity and resistance to metabolic degradation. Dual chloro groups in the target compound may amplify these effects compared to mono-chloro analogues .
- Conformational Flexibility : Substituent positions (meta vs. para) dictate molecular conformation (syn/anti) and intermolecular interactions (e.g., hydrogen bonding in crystal lattices ).
Biological Activity
2-Chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of chloro, nitro, and acetamido functional groups, contributes to its diverse biological properties. This article aims to explore the compound's biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H12Cl2N2O3
- Molecular Weight : Approximately 353.16 g/mol
- Functional Groups :
- Chloro groups : Enhance reactivity and biological interactions.
- Nitro group : Associated with antimicrobial and anticancer activities.
- Benzoyl moiety : Increases lipophilicity, aiding in membrane interaction.
The compound's structural features make it a candidate for various pharmacological investigations.
The biological activity of this compound involves interaction with specific biological targets, primarily:
- GABA Receptors : The compound may modulate neurotransmission pathways, suggesting potential applications in neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, including Klebsiella pneumoniae.
Research Findings
Recent studies have highlighted the compound's potential in enhancing the efficacy of existing antibacterial agents. For instance, research demonstrated that when combined with ciprofloxacin and cefepime, it exhibited additive effects, while a synergistic effect was noted with meropenem and imipenem against resistant Klebsiella pneumoniae strains .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Klebsiella pneumoniae | |
| Anticancer | Potential modulation of cancer cell growth | |
| Neurotransmission | Interaction with GABA receptors |
Case Studies
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Antibacterial Efficacy :
A study conducted on the effects of this compound in combination with various antibiotics showed significant reductions in minimum inhibitory concentrations (MICs) required to inhibit bacterial growth. This indicates its potential as an adjuvant therapy in treating drug-resistant infections . -
Cytotoxicity Assessment :
Preliminary cytotoxicity tests revealed that the compound did not exhibit significant cytotoxic effects at therapeutic concentrations, making it a promising candidate for further development in antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
